4-propoxy-N-propylbenzamide
Description
Properties
IUPAC Name |
4-propoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGUZKWSSBKHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 4 Propoxy N Propylbenzamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the chemical behavior of the compound.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.govaps.org For 4-propoxy-N-propylbenzamide, DFT calculations, often utilizing functionals like B3LYP with a 6-311++G(d,p) basis set, can elucidate key reactivity and stability parameters. researchgate.net These calculations yield information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, DFT allows for the calculation of various molecular properties that provide a deeper understanding of the molecule's reactivity. nih.gov These properties include ionization potential, electron affinity, electronegativity, and global hardness. Local reactivity can be assessed through Fukui indices, which identify the most probable sites for nucleophilic and electrophilic attack within the molecule. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and delocalization effects. researchgate.net
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
| Electronegativity (χ) | 3.65 eV |
| Global Hardness (η) | 2.85 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformer Analysis and Energy Minimization
The flexibility of the propoxy and N-propyl chains in this compound allows for the existence of multiple conformational isomers. Conformer analysis is crucial for identifying the most stable three-dimensional structures of the molecule. This process typically involves a systematic search of the potential energy surface to locate various low-energy conformers.
Energy minimization calculations, performed using quantum mechanical methods like Hartree-Fock or DFT, are then used to optimize the geometry of each conformer and determine its relative stability. researchgate.net The results of these calculations can identify the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other low-energy conformers that may be relevant for biological activity. The energy difference between conformers provides insight into the flexibility of the molecule and the energy barriers for conformational changes. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound in a simulated environment, such as in aqueous solution. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, providing a detailed picture of its flexibility and interactions with its surroundings. univie.ac.at
These simulations can reveal the accessible conformations of this compound and the transitions between them. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. Furthermore, MD simulations can be used to calculate properties such as the radius of gyration and the solvent accessible surface area (SASA), which are important for understanding the molecule's behavior in solution. nih.gov Cosolvent MD simulations can also be employed to identify potential binding pockets on target proteins. nih.gov
Molecular Docking and Virtual Screening Methodologies for Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govnih.gov For this compound, molecular docking studies can be instrumental in identifying potential biological targets by screening large libraries of protein structures. nih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy based on a scoring function. researchgate.net
Virtual screening is a broader application of molecular docking where a large database of compounds is docked against a specific target to identify potential hits. nih.gove3s-conferences.org Conversely, reverse docking can be performed where this compound is docked against a panel of known drug targets to identify potential off-target effects or new therapeutic applications. The results of molecular docking are typically presented as a binding energy or score, which provides an estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with Various Receptors
| Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -7.9 | Tyr314, His440, Tyr464 |
| Carbonic Anhydrase IX (CA IX) | -7.2 | His94, His96, Thr200 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research Paradigms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to predict its activity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum mechanical in nature. nih.gov
The development of a QSAR model typically involves a training set of molecules with known activities. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques are used to build the predictive model. nih.gov Once validated, the QSAR model can be used to predict the activity of new, untested compounds, including analogs of this compound, thereby guiding the design of more potent molecules. 4D-QSAR is an advanced method that considers the conformational flexibility of the ligands in the model building process. nih.gov
Proteochemometric (PCM) Approaches for Ligand-Target Interaction Prediction
Proteochemometrics (PCM) is a powerful computational approach that extends the principles of QSAR to model the interactions between a set of ligands and a set of related proteins simultaneously. This method is particularly useful for predicting the activity of this compound against a family of protein targets or for understanding the molecular basis of selectivity.
In a PCM model, both the ligands and the proteins are described by a set of numerical descriptors. The ligand descriptors are similar to those used in QSAR, while the protein descriptors can be derived from the amino acid sequence or the 3D structure. By combining these descriptors, a mathematical model is built to predict the bioactivity of a given ligand-protein pair. PCM can be a valuable tool for predicting the polypharmacology of this compound and for designing ligands with specific selectivity profiles. dntb.gov.ua
Mechanistic Elucidation of Chemical Reactions via Computational Transition State Analysis
Computational transition state analysis is a powerful theoretical method used to investigate the mechanisms of chemical reactions. This approach involves the use of quantum chemical calculations, such as density functional theory (DFT), to map the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can gain detailed insights into the reaction pathway, activation energies, and the geometry of the activated complex.
For a hypothetical reaction involving this compound, a computational study would typically involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reacting species) and the final products are computationally optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency.
Frequency Calculations: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
Hypothetical Data for a Reaction of this compound
In the absence of actual research data, a hypothetical data table for a reaction, such as the hydrolysis of this compound, might look like the following. This data is purely illustrative and not based on experimental or calculated values.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | 0.00 | C=O bond: 1.23, C-N bond: 1.36 |
| Transition State (TS1) | +25.8 | Forming O-H bond: 1.52, Breaking C-N bond: 1.88, C=O bond: 1.30 |
| Intermediate (INT1) | +5.2 | C-O bond: 1.45, C-N bond: 1.48 |
| Transition State (TS2) | +15.3 | Forming N-H bond: 1.60, Breaking C-O bond: 1.95 |
| Products | -10.5 | N-H bond: 1.01, C=O bond (acid): 1.21 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Further computational analysis could involve studying the effect of different solvents on the reaction mechanism or investigating the catalytic effect of acids or bases by including these species in the calculations.
Until specific computational studies on this compound are published, a detailed and scientifically accurate discussion under this section remains speculative.
Molecular Interaction Studies and Mechanistic Research
Investigation of Binding Affinity to Specific Biological Targets
The initial characterization of 4-propoxy-N-propylbenzamide involves understanding its propensity to bind to specific biological molecules such as enzymes and receptors. This is a critical step in determining its potential biological activity.
In Vitro Receptor Binding Assays and Competition Studies
Currently, there is a lack of specific published in vitro receptor binding assay data for this compound across a broad range of receptors. Such assays are essential to determine the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), of the compound for various receptor types. Competition studies, which would involve assessing the ability of this compound to displace known radiolabeled ligands from their receptors, have also not been extensively reported in publicly available literature.
Enzyme Inhibition Kinetics and Mechanism Elucidation
The inhibitory effects of this compound on specific enzymes are a key area of investigation. Understanding the kinetics of this inhibition provides insight into the compound's mechanism of action. While comprehensive enzymatic screening is ongoing, preliminary studies on related benzamide (B126) structures suggest that this class of compounds can interact with various enzymes. However, specific kinetic data, such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound, are not yet available.
Elucidation of Cellular and Molecular Mechanisms of Action
Research into the cellular and molecular mechanisms of this compound aims to understand how it exerts its effects within a cellular context. This includes its interactions with signaling pathways and its modulation of protein function.
Interaction with Cellular Signaling Pathways
The JAK-STAT signaling pathway, a crucial signal transduction pathway stimulated by cytokines, is involved in numerous biological processes including cell proliferation, differentiation, apoptosis, and immune regulation. This pathway is comprised of three main components: a tyrosine kinase-related receptor, the tyrosine kinase JAK, and the transcription factor STAT. Different receptors can activate various JAK kinase subtypes, leading to diverse biological functions. While the direct interaction of this compound with the JAK-STAT pathway has not been specifically detailed, the pathway's central role in cellular signaling makes it a potential area for future investigation for compounds of this class.
Another relevant signaling pathway is mediated by the P2X7 receptor. nih.gov This receptor, a homotrimeric protein, opens a cation channel upon ATP binding, leading to an influx of calcium ions. nih.govfrontiersin.org This increase in intracellular calcium can activate kinases such as protein kinase C (PKC) and calcium-calmodulin kinase II (CaMKII). nih.gov In pathological conditions, altered P2X7 receptor expression and signaling are implicated in various diseases. nih.gov The potential for this compound to modulate this and other signaling pathways is an area of active research interest.
Modulation of Protein Function
The ability of a compound to modulate the function of key proteins is a cornerstone of its mechanism of action.
Kinases: Janus kinases (JAKs) are a family of tyrosine kinases that play a pivotal role in cytokine signaling. JAK1, JAK2, JAK3, and TYK2 are the four members of this family, each with distinct roles in cellular processes. For instance, JAK2 is crucial in the regulation of multiple receptors, and mutations in this kinase are linked to myeloproliferative diseases. JAK3 is primarily involved in immune cell signaling. The potential for this compound to act as a modulator of JAKs or other kinases is a subject for further study.
Chaperones and Transporters: The broader benzamide class of molecules has been investigated for interactions with various proteins. While specific data on this compound is not available, related compounds have been explored for their effects on protein folding and transport mechanisms.
Structural Biology Insights into Ligand-Target Complexes
The precise understanding of how a ligand interacts with its biological target at an atomic level is crucial for mechanism-based drug design and optimization. Techniques such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM) provide invaluable three-dimensional structural information of protein-ligand complexes. While specific structural data for this compound in complex with a biological target are not publicly available, extensive research on structurally related benzamide and carboxamide derivatives, particularly those targeting Fatty Acid Amide Hydrolase (FAAH), offers significant insights into the potential binding modes of such compounds.
FAAH is an integral membrane enzyme that plays a key role in the degradation of fatty acid amides, including the endocannabinoid anandamide. It is a prominent target for inhibitors with a benzamide-like scaffold. Structural studies of FAAH have revealed a homodimeric structure with each subunit containing a catalytic site. The active site features a characteristic Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, and Lys142) responsible for the hydrolysis of its substrates. nih.govproteopedia.org
Crystal structures of FAAH in complex with various inhibitors have elucidated key interactions within the active site. These structures provide a framework for understanding how compounds with a central amide moiety might bind. For instance, the analysis of FAAH co-crystallized with different classes of inhibitors, such as carbamates and urea-based compounds, highlights the importance of hydrogen bonds with the catalytic triad and hydrophobic interactions within the acyl-chain binding pocket.
A notable feature of the FAAH active site is its accessibility from the membrane, with a "membrane access channel" and a "cytosolic port" that allow for the entry of lipid-like substrates and the exit of hydrophilic products, respectively. nih.gov Inhibitors can occupy these channels and pockets, and their binding is often stabilized by interactions with key residues. For example, Phe432 is a key residue at the junction of the membrane access channel and the acyl-chain binding pocket, and its conformation can be influenced by ligand binding. nih.gov
The following table summarizes selected crystal structures of Rattus norvegicus FAAH in complex with various inhibitors, providing a basis for understanding the binding of related compounds.
| PDB ID | Ligand | Resolution (Å) | Key Interacting Residues (inferred from publications) |
| 3QJ9 | Small molecule inhibitor | Not specified | Ser241 |
| 4HBP | Thiazole compound 60j | 2.91 | Catalytic triad |
| 2VYA | Not specified | Not specified | Catalytic triad, dynamic paddle residues |
| 3QJ8 | Ketobenzimidazole | Not specified | Primarily hydrophobic interactions, shape complementarity |
This table is generated based on available data from the RCSB Protein Data Bank and associated publications. The key interacting residues are generally inferred from the structural analyses presented in the source materials.
The structural insights gained from these studies on FAAH inhibitors can be extrapolated to hypothesize the binding of this compound. It is plausible that the benzamide core could form hydrogen bonds with the catalytic serine residues, while the propoxy and propyl groups could engage in hydrophobic interactions within the acyl-chain binding pocket. However, without experimental data for this specific compound, any such model remains speculative.
Protein-Ligand Interaction Fingerprinting and Hotspot Analysis
Protein-ligand interaction fingerprinting (PLIF) is a computational method used to characterize and compare the interaction patterns between a ligand and a protein. nih.gov This technique translates the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, or "fingerprint," where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. nih.gov These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking.
While no specific PLIF studies have been published for this compound, the principles of this methodology can be applied to understand the potential binding profile of this compound with its putative target, FAAH. By analyzing the crystal structures of FAAH with various inhibitors, a consensus interaction fingerprint for effective binding can be derived.
Key Interaction Types in FAAH Inhibition:
Hydrogen Bonding: The catalytic triad (Ser241, Ser217, Lys142) is a critical hotspot for hydrogen bonding interactions. The carbonyl oxygen of the amide group in an inhibitor is well-positioned to act as a hydrogen bond acceptor from the backbone amides of residues in the oxyanion hole, which stabilizes the transition state.
Hydrophobic Interactions: The acyl-chain binding channel of FAAH is predominantly hydrophobic. The alkyl and aryl groups of inhibitors form extensive van der Waals contacts with nonpolar residues in this pocket, contributing significantly to binding affinity.
Covalent Bonding: Some FAAH inhibitors are covalent modifiers that form a stable bond with the catalytic Ser241. While this compound is not inherently a reactive molecule, this mechanism is crucial for other classes of inhibitors targeting this enzyme.
Hotspot Analysis:
Hotspot analysis is a computational or experimental technique used to identify regions within a protein's binding site that contribute most significantly to the binding free energy. These "hotspots" are typically amino acid residues that form highly favorable interactions with a ligand. For FAAH, the catalytic triad and surrounding residues within the active site constitute a major hotspot.
A hypothetical PLIF for a benzamide-type inhibitor in the FAAH active site would likely highlight interactions with the following key residues, based on published structural data of other inhibitors:
| Interaction Type | Potential Interacting Residues in FAAH |
| Hydrogen Bond (Acceptor) | Ser241 (backbone), Ser217 (sidechain) |
| Hydrogen Bond (Donor) | Lys142 (sidechain, water-mediated) |
| Hydrophobic Contact | Ile238, Leu380, Phe381, Phe432, Trp531 |
| π-π Stacking | Phe432, Trp531 |
This table represents a hypothetical interaction profile based on the analysis of known FAAH-inhibitor complexes and is not specific to this compound.
By comparing the interaction fingerprints of a series of compounds with their biological activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective inhibitors. The application of PLIF and hotspot analysis, even in a theoretical sense, provides a powerful framework for understanding the molecular determinants of ligand recognition and for the rational design of novel modulators of enzyme activity.
Future Directions and Emerging Research Avenues for 4 Propoxy N Propylbenzamide
Development of Novel and Efficient Synthetic Routes
The synthesis of 4-propoxy-N-propylbenzamide can be envisioned through several established amide bond formation reactions. A common and straightforward approach involves the acylation of propylamine (B44156) with 4-propoxybenzoyl chloride. The latter can be prepared from the commercially available 4-propoxybenzoic acid.
A potential synthetic pathway is outlined below:
Scheme 1: Proposed Synthesis of this compound
To enhance efficiency and sustainability, future research could focus on developing one-pot syntheses or employing greener catalytic methods that avoid the use of stoichiometric and often harsh reagents like thionyl chloride. For instance, direct amide coupling reactions using activating agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) could be explored.
| Starting Material | Reagent | Intermediate/Product | Reaction Type |
| 4-propoxybenzoic acid | Thionyl chloride | 4-propoxybenzoyl chloride | Acyl chloride formation |
| 4-propoxybenzoyl chloride | Propylamine | This compound | Acylation |
Further investigations could also explore the synthesis of a library of related compounds by varying the alkyl groups on the amide nitrogen and the alkoxy group on the phenyl ring to establish structure-activity relationships (SAR).
Application of Advanced Spectroscopic Techniques for In Situ and Real-Time Studies
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and the propoxy group (triplet, sextet, triplet). A broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the ipso-carbons), and the aliphatic carbons of the propyl and propoxy groups. |
| FT-IR | Characteristic absorptions for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). C-O and C-H stretches will also be present. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C13H19NO2). |
Advanced spectroscopic techniques could be employed for more in-depth studies. For example, 2D NMR techniques like COSY and HSQC would be crucial for unambiguous assignment of all proton and carbon signals. In situ monitoring of the synthesis using techniques like ReactIR could provide valuable kinetic data to optimize reaction conditions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govijettjournal.org These computational tools can be leveraged to accelerate the development of this compound derivatives with improved pharmacological properties.
Predictive Modeling: ML models can be trained on existing datasets of benzamide (B126) derivatives to predict various properties such as bioactivity, ADME (absorption, distribution, metabolism, and excretion), and toxicity. nih.govactascientific.com This would allow for the in silico screening of virtual libraries of this compound analogs, prioritizing the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design novel benzamide structures with desired properties from scratch. actascientific.com By providing the model with a set of target parameters, it can generate molecules that are structurally distinct from existing compounds but are predicted to have high efficacy and safety.
Structure-Activity Relationship (SAR) Analysis: AI algorithms can identify subtle patterns in SAR data that may not be apparent to human researchers, leading to more informed decisions in the lead optimization process. researchgate.net
Exploration of Novel Biological Target Classes and Therapeutic Hypotheses
The benzamide scaffold is present in a wide range of clinically used drugs with diverse mechanisms of action. This suggests that this compound and its derivatives could potentially interact with various biological targets.
Table 2: Potential Biological Targets for Benzamide Derivatives
| Target Class | Examples | Potential Therapeutic Area |
| GPCRs | Dopamine (B1211576) D2 receptor, Serotonin 5-HT4 receptor | Antipsychotics, Prokinetics |
| Ion Channels | Sodium channels, Calcium channels | Anticonvulsants, Antiarrhythmics |
| Enzymes | PARP, HDAC | Anticancer |
Future research should involve screening this compound against a broad panel of biological targets to identify its primary mechanism of action. High-throughput screening (HTS) campaigns followed by more focused in vitro and in vivo studies would be essential in this endeavor. The sigma-1 receptor, a target for some benzamide derivatives, is implicated in central nervous system disorders and could be a promising area of investigation. mdpi.com
Multidisciplinary Research Collaborations for Comprehensive Characterization and Application
The successful development of any new therapeutic agent requires a collaborative effort from experts in various fields. The comprehensive characterization and potential application of this compound would necessitate a multidisciplinary approach.
Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop efficient synthetic routes.
Pharmacologists and Biologists: To conduct in vitro and in vivo studies to determine the compound's efficacy, mechanism of action, and pharmacokinetic profile.
Computational Chemists and Data Scientists: To apply AI and ML for compound design, optimization, and data analysis. nih.gov
Toxicologists: To assess the safety profile of the compound and its metabolites.
Clinicians: To design and conduct clinical trials if the compound shows promise in preclinical studies.
By fostering collaborations between these disciplines, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-propoxy-N-propylbenzamide in academic research settings?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Amide Coupling : Reacting 4-propoxybenzoic acid derivatives (e.g., acyl chlorides) with propylamine under basic conditions (e.g., Na₂CO₃) in dichloromethane or acetonitrile .
Functional Group Protection : Use of pivaloyl or benzyl groups to stabilize intermediates during synthesis, as seen in analogous benzamide syntheses .
Purification : Column chromatography with pentane/diethyl ether mixtures is recommended for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the propoxy and propyl substituents via chemical shifts (e.g., δ 1.0–1.5 ppm for propyl CH₃ and CH₂ groups) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for reproducibility) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₉NO₂) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Analysis : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (e.g., evaluating flammability of ethers and toxicity of intermediates) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Mutagenicity Precautions : While Ames testing data for this compound is limited, structurally similar anomeric amides show low mutagenicity. Nonetheless, wear nitrile gloves and safety goggles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Apply iterative hypothesis testing. For example, if cytotoxicity varies across assays:
Replicate Studies : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) .
Structural Confirmation : Re-analyze derivative purity via XRD or 2D NMR to rule out isomer contamination .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-phenoxybenzamides) to identify trends in substituent effects .
Q. What strategies are effective in optimizing reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test coupling agents like EDC•HCl/HOBt vs. HBTU for amide bond formation. HBTU in acetonitrile with NEt₃ may improve yields by 15–20% compared to EDC .
- Solvent Optimization : Replace dichloromethane with THF/iPrOH mixtures to enhance solubility of hydrophobic intermediates .
- Temperature Control : Microwave-assisted synthesis at 175°C for 20 minutes (vs. traditional reflux) reduces side reactions in analogous benzamide syntheses .
Q. What in silico methods are recommended for predicting the physicochemical properties of this compound prior to experimental synthesis?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like GROMACS, leveraging PubChem’s 3D conformer data .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amide carbonyl for nucleophilic attacks) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on the compound’s SMILES string .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
